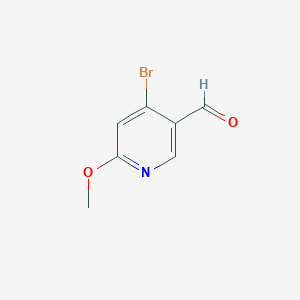
1,3-dibromo-2-methoxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-2-methoxypropane, also known as 1,3-DBMP, is an organic compound with a wide range of applications in scientific research. As a synthetic compound, it is a versatile tool for studying the effects of various stimuli on biochemical and physiological systems.
Wissenschaftliche Forschungsanwendungen
1,3-dibromo-2-methoxypropane is widely used in scientific research for its ability to mimic the effects of various stimuli on biochemical and physiological systems. It has been used in studies of cell signaling, cell metabolism, and gene expression. Additionally, it has been used to study the effects of various hormones, drugs, and environmental factors on the body. It has also been used to study the effects of various toxins and pollutants on the body.
Wirkmechanismus
1,3-dibromo-2-methoxypropane works by mimicking the effects of various stimuli on biochemical and physiological systems. It has been shown to bind to various receptors in the body, such as those for hormones, drugs, and toxins, and activate or inhibit the corresponding biochemical and physiological processes. Additionally, it has been shown to interact with various enzymes, proteins, and other molecules in the body, resulting in changes in their activity and expression.
Biochemical and Physiological Effects
1,3-dibromo-2-methoxypropane has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the activity of certain enzymes and proteins, such as those involved in cell signaling and metabolism. Additionally, it has been shown to increase the expression of certain genes, resulting in changes in the body’s response to various stimuli. Furthermore, it has been shown to alter the body’s response to various hormones, drugs, and environmental factors.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-dibromo-2-methoxypropane has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it has a wide range of applications in scientific research, and it can be used to study the effects of various stimuli on biochemical and physiological systems. However, there are also some limitations to its use in laboratory experiments. For example, it is not always possible to accurately predict the effects of 1,3-dibromo-2-methoxypropane on a given system, and its effects can vary depending on the conditions of the experiment.
Zukünftige Richtungen
1,3-dibromo-2-methoxypropane has a wide range of potential applications in scientific research, and there are numerous potential future directions for its use. For example, it could be used to study the effects of various toxins and pollutants on the body. Additionally, it could be used to study the effects of various hormones, drugs, and environmental factors on the body. Furthermore, it could be used to study the effects of various stimuli on gene expression and cell metabolism. Finally, it could be used to develop new drugs and therapies for various diseases.
Synthesemethoden
1,3-dibromo-2-methoxypropane can be synthesized using a variety of methods, including the reaction of 2-bromo-1,3-dimethoxypropane with sodium bromide in an aqueous medium. This reaction is typically conducted in an aqueous medium containing sodium bromide, and the reaction is catalyzed by an acid, such as hydrochloric acid. The product is then extracted with ether and dried. Other methods of synthesis include the reaction of 2-bromo-1,3-dimethoxypropane with sodium bromide and an aqueous medium containing an alkali metal salt, such as sodium hydroxide.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1,3-dibromo-2-methoxypropane can be achieved through a three-step reaction pathway.", "Starting Materials": [ "2-methoxypropane", "Bromine", "Sodium hydroxide", "Sulfuric acid" ], "Reaction": [ "Step 1: Bromination of 2-methoxypropane with bromine in the presence of sulfuric acid to yield 1-bromo-2-methoxypropane.", "Step 2: Treatment of 1-bromo-2-methoxypropane with sodium hydroxide to form 1-methoxy-2-propene.", "Step 3: Bromination of 1-methoxy-2-propene with bromine in the presence of sulfuric acid to yield 1,3-dibromo-2-methoxypropane." ] } | |
CAS-Nummer |
26581-42-0 |
Produktname |
1,3-dibromo-2-methoxypropane |
Molekularformel |
C4H8Br2O |
Molekulargewicht |
231.9 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide](/img/structure/B6236674.png)
![tert-butyl N-[(3-amino-4-fluorophenyl)methyl]carbamate](/img/structure/B6236746.png)
